molecular formula C9H16N2 B1339207 2-Hexyl-1H-imidazole CAS No. 61237-15-8

2-Hexyl-1H-imidazole

Cat. No. B1339207
CAS RN: 61237-15-8
M. Wt: 152.24 g/mol
InChI Key: DAPXOJOQSNBLKY-UHFFFAOYSA-N
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Description

2-Hexyl-1H-imidazole is a derivative of imidazole, a five-membered ring containing two nitrogen atoms at positions 1 and 3 . The hexyl group is attached to the imidazole ring at position 1 . Imidazole is a structure that, despite being small, has a unique chemical complexity .


Synthesis Analysis

Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia . The current literature provides much information about the synthesis, functionalization, and physicochemical characteristics of imidazole . Recent advances in the synthesis of imidazoles have focused on the bonds constructed during the formation of the imidazole .


Molecular Structure Analysis

Imidazole is a structure that, despite being small, has a unique chemical complexity . It is a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity .


Chemical Reactions Analysis

Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes . The bonds formed in the reaction are highlighted by being red colored throughout the review and the standard numbering of imidazoles is used in the description of disconnections .


Physical And Chemical Properties Analysis

Imidazole is a structure that, despite being small, has a unique chemical complexity . It is a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity .

Safety And Hazards

Imidazole can cause severe skin burns and eye damage. It may also damage fertility or the unborn child . It is harmful if swallowed and toxic if swallowed . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

Future Directions

The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable . The understanding from the development of the first blockbuster drug cimetidine explores all the chemical and biological concepts of imidazole in the context of research and development of new drugs . The recent advances in the regiocontrolled synthesis of substituted imidazoles highlight the potential for future research and development .

properties

IUPAC Name

2-hexyl-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2/c1-2-3-4-5-6-9-10-7-8-11-9/h7-8H,2-6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAPXOJOQSNBLKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=NC=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10568025
Record name 2-Hexyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10568025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hexyl-1H-imidazole

CAS RN

61237-15-8
Record name 2-Hexyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10568025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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